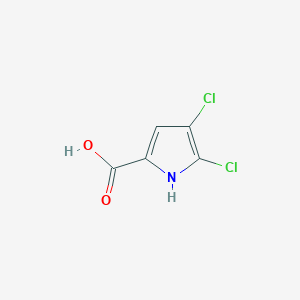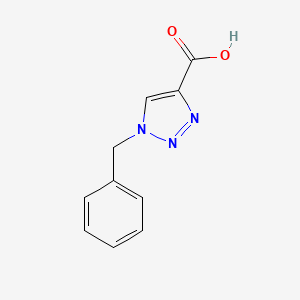
5-Fluoro-2,3-dihydro-1H-isoindole
Overview
Description
5-Fluoro-2,3-dihydro-1H-isoindole (also known as 5-F-HDI) is a molecule that has been studied extensively in recent years due to its many potential applications in scientific research. It is a heterocyclic compound that is composed of a five-membered ring with a fluorine atom attached at the 5-position. 5-F-HDI has been found to have a wide range of biological activities and has been used in many different research fields, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Fluorescence Properties and Spectroscopy
The reaction of o-phthalaldehyde and thiols with primary amines to form 1-alkyl(and aryl)thio-2-alkylisoindoles, including 5-Fluoro-2,3-dihydro-1H-isoindole, demonstrates significant fluorescence properties. These compounds show varying fluorescence spectra influenced by thiol and amine substituents and solvent polarity. Their fluorescence intensity and stability under various conditions like pH, solvent types, and concentration make them valuable in fluorescence spectroscopy and fluorogenic assays (Simons & Johnson, 1978).
Electrochemical Charge Storage
This compound shows promise in electrochemical applications. A study on poly(5-fluoroindole) (5-PFIn) demonstrated its high performance as a charge storage material, exhibiting superior electrochemical properties compared to other polymers. The fluorine-substituted conjugated polyindoles like 5-PFIn offer great potential as electrode materials in supercapacitors (Wang et al., 2019).
Pharmaceutical Research
The compound has been studied in the context of progesterone receptor modulators, contributing to the development of new agents in female healthcare. It plays a role in synthesizing compounds with potential applications in contraception, fibroids, endometriosis, and certain breast cancers. Its structural variations influence the functional response between agonist and antagonist properties (Fensome et al., 2008).
Solubility and Thermodynamics
The solubility and thermodynamic parameters of 5-Fluoro-2-oxindole in various solvents have been studied, providing essential data for its application in chemical processes. The research demonstrates how temperature affects its solubility in different solvents, crucial for designing pharmaceutical formulations and chemical reactions (Zhao et al., 2020).
Inhibitor Research
This compound derivatives have been identified as inhibitors in various biomedical research areas. For example, some derivatives show inhibitory activity against heparanase, an enzyme involved in tumor metastasis and angiogenesis, making them potential candidates for cancer therapy (Courtney et al., 2004).
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 5-fluoroisoindoline, have been found to bind with high affinity to multiple receptors . These compounds have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s worth noting that indole derivatives, including 5-fluoroisoindoline, have been found to interact with their targets in a way that results in a variety of biological activities . For instance, some indole derivatives have shown antiviral activity by inhibiting the replication of certain viruses .
Biochemical Pathways
Indole derivatives are known to impact a wide range of biological pathways due to their interaction with multiple receptors .
Result of Action
Indole derivatives have been found to exhibit a broad spectrum of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
5-Fluoro-2,3-dihydro-1H-isoindole plays a crucial role in biochemical reactions due to its unique structure. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body. The fluorine atom in this compound enhances its binding affinity to these enzymes, potentially altering their activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their conformation and function .
Cellular Effects
The effects of this compound on cells are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of kinases and phosphatases, which are key regulators of cell signaling pathways. This modulation can lead to changes in gene expression, affecting various cellular processes such as proliferation, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through different pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors. The fluorine atom in its structure enhances its binding affinity, leading to stronger interactions. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Additionally, it can activate or inhibit gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions. It can degrade over time, leading to the formation of degradation products that may have different biological activities. Long-term exposure to this compound can also result in cumulative effects on cellular function, such as alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can become toxic, leading to adverse effects such as cellular damage and organ toxicity. Studies have shown that there is a threshold dose above which the toxic effects of this compound become pronounced. It is crucial to determine the optimal dosage to maximize its therapeutic potential while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which introduce hydroxyl groups into its structure, making it more water-soluble and easier to excrete. This compound can also interact with other metabolic enzymes, influencing the levels of various metabolites. For instance, it can inhibit or activate enzymes involved in the synthesis and degradation of neurotransmitters, affecting their levels in the brain .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by transporters such as organic anion transporters and organic cation transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. This compound can also be distributed to various tissues, with higher concentrations observed in organs such as the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound is influenced by its structure and interactions with cellular components. It can be found in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. The presence of targeting signals and post-translational modifications can direct this compound to specific organelles. For example, it can be targeted to the mitochondria by mitochondrial targeting sequences, where it can influence mitochondrial function and energy production .
Properties
IUPAC Name |
5-fluoro-2,3-dihydro-1H-isoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN/c9-8-2-1-6-4-10-5-7(6)3-8/h1-3,10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIALDLZAMTNLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564160 | |
| Record name | 5-Fluoro-2,3-dihydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57584-71-1 | |
| Record name | 5-Fluoro-2,3-dihydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 57584-71-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Piperidinyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1368717.png)
![3-[1-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1368734.png)
![1-Phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1368758.png)











